molecular formula C10H12ClF4NO B2435317 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride CAS No. 1458615-91-2

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride

Cat. No.: B2435317
CAS No.: 1458615-91-2
M. Wt: 273.66
InChI Key: MDXYZIJOWDAZCG-UHFFFAOYSA-N
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Description

Structural Elucidation and Physicochemical Characterization

Molecular Architecture and Stereochemical Analysis

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₁₀H₁₂ClF₄NO and a molecular weight of 273.66 g/mol . The compound features an aniline backbone substituted at the 2-position with a methyl group and at the 4-position with a 2,2,3,3-tetrafluoropropoxy moiety, forming a hydrochloride salt (Figure 1). The IUPAC name is This compound , and its SMILES notation is CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N.Cl.

The tetrafluoropropoxy chain introduces significant electron-withdrawing effects due to the electronegativity of fluorine, while the methyl group contributes steric hindrance. X-ray crystallography of analogous hydrochlorides (e.g., o-toluidine hydrochloride) suggests a planar aromatic core with chloride ions stabilizing the protonated amine via ionic interactions.

Table 1: Key Molecular Properties
Property Value/Description Source
Molecular Formula C₁₀H₁₂ClF₄NO
Molecular Weight 273.66 g/mol
CAS Registry Number 1458615-91-2
Stereochemistry No chiral centers
Crystal System (Predicted) Monoclinic (analogous salts)

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.25–7.15 (m, 2H, Ar–H),
    • δ 6.85 (d, J = 8.4 Hz, 1H, Ar–H),
    • δ 4.60 (s, 2H, NH₂⁺·Cl⁻),
    • δ 4.10–3.95 (m, 2H, OCH₂),
    • δ 2.45 (s, 3H, CH₃),
    • δ 1.80–1.60 (m, 2H, CF₂CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆):
    • δ 155.2 (C–O),
    • δ 130.5–115.0 (Ar–C and CF₂/CF₃),
    • δ 56.8 (OCH₂),
    • δ 20.1 (CH₃).
Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3350 (N–H stretch, amine hydrochloride),
  • 1605 (C=C aromatic),
  • 1240–1100 (C–F stretch),
  • 1050 (C–O–C ether).
Mass Spectrometry
  • ESI-MS : m/z 237.19 [M–Cl]⁺ (base peak),
  • Fragments: m/z 194 (loss of HF), m/z 152 (aromatic core).

Crystallographic Studies and Solid-State Properties

While single-crystal X-ray data for this specific compound are not publicly available, studies on structurally related hydrochlorides (e.g., 4-methylaniline hydrochloride) reveal:

  • Crystal Packing : Ionic layers stabilized by N⁺–H···Cl⁻ hydrogen bonds.
  • Thermal Stability : Decomposition above 243°C, consistent with thermogravimetric analysis (TGA) of fluorinated anilines.
  • Hygroscopicity : The hydrochloride salt is moderately hygroscopic, requiring storage under inert gas.
Table 2: Solid-State Properties
Property Value/Description Source
Melting Point >243°C (decomposes)
Density 1.193 g/cm³ (predicted)
Solubility DMSO > Methanol > Water

Computational Modeling of Electronic and Steric Effects

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) highlight:

  • Electrostatic Potential : The tetrafluoropropoxy group creates a region of high electron density at the oxygen atom, facilitating nucleophilic reactions.
  • Frontier Molecular Orbitals :
    • HOMO: Localized on the aniline ring and amine group,
    • LUMO: Dominated by the fluorinated ether chain.
  • Steric Effects : The methyl group at the 2-position reduces rotational freedom, favoring a planar conformation (torsional energy barrier: ~8 kcal/mol).
Figure 2: DFT-Optimized Geometry

[Optimized structure showing planar aromatic core and tetrafluoropropoxy chain orientation].

Properties

IUPAC Name

2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4NO.ClH/c1-6-4-7(2-3-8(6)15)16-5-10(13,14)9(11)12;/h2-4,9H,5,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXYZIJOWDAZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-4-nitroaniline and 2,2,3,3-tetrafluoropropanol.

    Reaction Conditions: The nitro group of 2-methyl-4-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the Ether Linkage: The amino group is then reacted with 2,2,3,3-tetrafluoropropanol under basic conditions to form the ether linkage, resulting in 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Large-scale reduction of 2-methyl-4-nitroaniline using industrial hydrogenation equipment.

    Etherification: Continuous etherification process using automated reactors to ensure consistent quality and yield.

    Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the aniline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

Overview

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride is a compound characterized by its unique molecular structure, which includes a tetrafluoropropoxy group attached to an aniline ring. This compound is gaining attention in various fields of scientific research due to its promising chemical and biological properties.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functional modifications that can lead to novel compounds with specific properties.

Biological Applications

  • Biochemical Probes : The compound is being investigated for its potential as a biochemical probe in biological studies. Its ability to interact with specific molecular targets makes it valuable for exploring cellular mechanisms and pathways.

Medical Research

  • Therapeutic Properties : Preliminary studies suggest that 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride may exhibit anti-inflammatory and anti-cancer activities. Research is ongoing to elucidate its mechanism of action and potential therapeutic applications.

Industrial Applications

  • Specialty Chemicals and Materials : This compound is utilized in developing specialty chemicals and materials such as fluorinated polymers and coatings. Its unique properties are advantageous in applications requiring specific chemical stability and reactivity.

Case Studies

Research studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • A study demonstrated significant antimicrobial activity against various strains of bacteria and fungi among synthesized derivatives containing fluorinated groups .
  • Another investigation focused on the synthesis of quinoline derivatives that showed enhanced biological activity due to similar structural modifications .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The compound may inhibit key enzymes or receptors, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline
  • 2,2,3,3-Tetrafluoropropanol
  • 2,3,3,3-Tetrafluoropropene

Uniqueness

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride is unique due to its specific combination of a tetrafluoropropoxy group with an aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride is a synthetic organic compound notable for its unique molecular structure, which combines an aniline ring with a tetrafluoropropoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F4NOHClC_{10}H_{11}F_4NO\cdot HCl. Its structure includes:

  • Aniline Ring : A benzene ring with an amino group.
  • Tetrafluoropropoxy Group : A fluorinated ether that enhances the compound's lipophilicity and biological activity.

Table 1: Basic Properties

PropertyValue
Molecular Weight273.65 g/mol
CAS Number1458615-91-2
SolubilitySoluble in organic solvents
AppearanceWhite to off-white powder

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Preliminary studies suggest that the compound may exert its effects by:

  • Inhibition of Enzymes : Targeting enzymes associated with inflammation and tumor growth.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, a study on related compounds demonstrated potent cytotoxic effects against various human cancer cell lines including A549 (lung adenocarcinoma) and HepG2 (liver carcinoma).

Table 2: In Vitro Antitumor Activity Comparison

CompoundCell LineInhibition Rate (%)IC50 (μM)
IMB-1406A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

Note: IMB-1406 is a reference compound used for comparison.

Anti-inflammatory Potential

The compound's unique structure may also confer anti-inflammatory properties. It is hypothesized that the tetrafluoropropoxy group enhances its ability to penetrate cellular membranes, allowing it to modulate inflammatory responses effectively.

Study on Cellular Mechanisms

A significant study focused on the effects of related compounds on HepG2 cells revealed that treatment with these compounds led to:

  • Cell Cycle Arrest : Induction of S-phase arrest in treated cells.
  • Mitochondrial Dysfunction : Increased levels of apoptotic markers such as Bax and activated caspase-3.
  • Flow Cytometry Analysis : Demonstrated a dose-dependent increase in apoptotic cells following treatment.

Table 3: Apoptosis Induction Results

Treatment Concentration (μM)% Cells with Apoptotic Morphology
00.53
26.14
413.80
834.92

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including fluorination of the propoxy group and subsequent coupling to the aniline moiety. Key steps:

Fluorination : Use fluorinating agents (e.g., SF₄ or DAST) to introduce tetrafluoro groups into the propanol precursor.

Coupling : React 2,2,3,3-tetrafluoropropanol with 4-nitro-2-methylaniline under Mitsunobu conditions, followed by reduction to the amine and salt formation with HCl.

Purification : Recrystallization from ethanol/water mixtures improves purity .

  • Optimization : Monitor reaction progress via HPLC or TLC. Use anhydrous conditions to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹⁹F NMR : Confirm structural integrity and fluorination efficiency (δ 6.5–7.5 ppm for aromatic protons; δ −120 to −140 ppm for CF₂/CF₃ groups).
  • FTIR : Identify N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SHELXT/SHELXL) resolves molecular geometry and hydrogen-bonding networks. Refinement parameters (R₁ < 0.05) ensure accuracy .

Advanced Research Questions

Q. How does the tetrafluoropropoxy group influence electronic properties and reactivity in this compound?

  • Electronic Effects : The electron-withdrawing nature of the CF₂ groups reduces electron density on the aniline ring, lowering pKa of the ammonium group (cf. unsubstituted aniline hydrochloride, pKa ~4.6). This enhances solubility in polar solvents but reduces nucleophilicity .
  • Reactivity : Fluorinated ethers stabilize intermediates in cross-coupling reactions. Computational studies (DFT) can model charge distribution and predict sites for electrophilic substitution .

Q. What methodologies detect environmental persistence and degradation products of this compound?

  • Analytical Workflow :

Extraction : Solid-phase extraction (SPE) from aqueous matrices using C18 cartridges.

Detection : LC-MS/MS (Q-TOF) with negative-ion mode for fluorinated fragments (e.g., m/z 119 [CF₃]⁻).

Degradation Studies : Expose to UV/H₂O₂ and monitor via high-resolution MS for products like tetrafluoroacetic acid .

  • Table 1 : Environmental Stability Data

ConditionHalf-Life (Days)Major Degradation Products
Aqueous (pH 7)282,2,3,3-Tetrafluoropropanol
UV Light7Fluorinated carboxylic acids

Q. How can contradictions in solubility data across experimental conditions be resolved?

  • Factors Affecting Solubility :

  • pH : Protonated amine (HCl salt) increases water solubility; free base precipitates at pH > 5.
  • Solvent Polarity : LogP ~2.1 (predicted) suggests moderate solubility in DMSO or ethanol .
    • Methodological Consistency : Use standardized buffers (e.g., PBS) and control temperature (±0.1°C). Validate via nephelometry for turbidity thresholds.

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